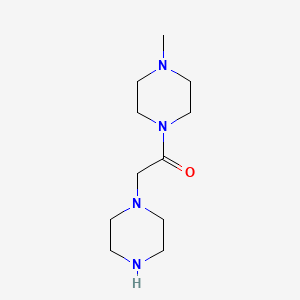

1-Methyl-4-(piperazin-1-ylacetyl)piperazine

Description

Core Structural Features

1-Methyl-4-(piperazin-1-ylacetyl)piperazine consists of a piperazine backbone (a six-membered ring containing two nitrogen atoms at the 1- and 4-positions) substituted with two distinct groups:

- 1-Methyl group : A methyl (-CH₃) substituent attached to the nitrogen at position 1 of the piperazine ring.

- 4-(Piperazin-1-ylacetyl) group : An acetyl bridge (-CO-) connecting the piperazine ring to a second piperazine moiety (piperazin-1-yl).

The molecule exhibits amide bonding between the acetyl carbonyl group and the nitrogen of the second piperazine ring. This functional group is critical for its reactivity and potential biological interactions.

| Functional Group | Position | Bond Type | Key Structural Role |

|---|---|---|---|

| Methyl (-CH₃) | N1 | C-N single bond | Steric and electronic modulation |

| Acetyl (-CO-) | C4 | C=O double bond | Hydrogen bonding, reactivity |

| Piperazine substituent | N4 | C-N single bond | Conformational flexibility |

Bonding and Electronic Properties

The amide bond (C=O) in the acetyl group is polarized, with partial double-bond character due to resonance. This bond contributes to:

- Hydrogen-bonding capacity : The carbonyl oxygen can act as a hydrogen bond acceptor, influencing solubility and crystal packing.

- Conformational rigidity : The planar amide group restricts rotational freedom around the C-N bond, stabilizing specific conformations.

The methyl group at N1 introduces steric bulk , potentially influencing molecular packing in crystalline states. The piperazine rings adopt chair conformations in solution, as observed in related derivatives.

Propriétés

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2-piperazin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O/c1-13-6-8-15(9-7-13)11(16)10-14-4-2-12-3-5-14/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBNLKDKAFTDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555736 | |

| Record name | 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94012-35-8 | |

| Record name | 1-(4-Methylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalytic Hydrogenation of Formaldehyde and Piperazine Derivatives

One of the foundational methods for preparing methylated piperazine derivatives involves the catalytic hydrogenation of the reaction product of formaldehyde and piperazine. This method is well-documented for producing 1-methylpiperazine and related compounds, which are structurally related to 1-Methyl-4-(piperazin-1-ylacetyl)piperazine.

- Reactants: Formaldehyde and piperazine are mixed at a molar ratio between 1.3:1 and 2.0:1 (formaldehyde:piperazine).

- Solvent: Methanol is used as the major solvent with less than 35% water content by weight.

- Catalyst: Nickel-on-kieselguhr or cobalt hydrogenation catalysts.

- Conditions: Hydrogenation is carried out in the liquid phase at 60°C to 130°C under hydrogen pressure (~50 psi).

- Reaction Time: Typically 6 hours or until hydrogen consumption ceases.

- Outcome: The crude hydrogenated product contains 1-methylpiperazine and 1,4-dimethylpiperazine with no detectable free piperazine impurity.

- Purification: Simple fractional distillation separates the co-products in high purity.

| Parameter | Details |

|---|---|

| Piperazine | 10 moles (860 g) |

| Formaldehyde (37% solution) | 13.7 moles (1115 g) |

| Solvent | Methanol (1.5 gallons) |

| Catalyst | Nickel-on-kieselguhr (35 g) |

| Temperature | 86°C to 90°C |

| Pressure | 50 psi hydrogen |

| Reaction Time | 6 hours |

| Product Composition | 58.0% 1-methylpiperazine, 41.7% 1,4-dimethylpiperazine, 0.3% N,N-dimethylaminoethanol |

This method yields a crude product free from unreacted piperazine, facilitating effective separation and purification.

Acetylation and Functionalization via Organic Synthesis Routes

For the specific preparation of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine, acetylation of the piperazine ring with suitable acetyl derivatives (e.g., chloroacetyl or bromoacetyl compounds) is a common approach. While direct literature on this exact compound is limited, analogous procedures involve:

- Step 1: Protection or methylation of one piperazine nitrogen (e.g., via catalytic hydrogenation or alkylation).

- Step 2: Reaction of the free piperazine nitrogen with an acetyl halide or acetylating agent to introduce the acetyl group.

- Step 3: Purification by crystallization or chromatography.

This approach is supported by general organic synthesis principles and is consistent with methods used for related piperazine derivatives.

Cyclization and Deprotection Strategies in Piperazine Derivative Synthesis

In complex piperazine derivatives, such as those containing additional heterocyclic rings or substituents, synthesis may involve:

- Cyclization steps using reagents like phosphorous oxychloride or Lawesson's reagent.

- Protection and deprotection of functional groups to control regioselectivity.

- Use of acid-base washes, recrystallization, and drying to purify the final compound.

Though these methods are more relevant to substituted piperazines with additional heterocycles, they provide insight into advanced synthetic routes that could be adapted for 1-Methyl-4-(piperazin-1-ylacetyl)piperazine.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The catalytic hydrogenation method offers a clean reaction profile, yielding methylated piperazines without residual piperazine impurities, which is crucial for pharmaceutical-grade compounds.

- Methanol as a solvent with controlled water content optimizes hydrogenation efficiency and product purity.

- The molar ratio of formaldehyde to piperazine is critical; ratios above 1.3:1 and below 2.0:1 favor the formation of methylated products.

- Acetylation steps require careful control of reaction conditions to avoid over-acylation or side reactions.

- Purification by distillation is effective due to the distinct boiling points of methylated piperazines and their co-products.

- Advanced synthetic strategies involving cyclization and protecting groups provide routes to more complex piperazine derivatives but may be less relevant for the simple acetylated methylpiperazine.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-(piperazin-1-ylacetyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Applications De Recherche Scientifique

1-Methyl-4-(piperazin-1-ylacetyl)piperazine exhibits several biological activities that make it a candidate for pharmaceutical applications:

1. Antidepressant Effects

Research indicates that this compound may act on serotonin receptors, potentially offering antidepressant effects similar to established SSRIs (Selective Serotonin Reuptake Inhibitors). Its structural similarity to known antidepressants suggests a mechanism involving serotonin modulation, which is crucial for mood regulation.

2. Antipsychotic Properties

The compound has been studied for its antipsychotic potential, particularly in the treatment of schizophrenia. Preliminary studies show that it may influence dopaminergic pathways, which are often dysregulated in psychotic disorders.

3. Analgesic Activity

There is emerging evidence that 1-Methyl-4-(piperazin-1-ylacetyl)piperazine may possess analgesic properties. Its action on pain pathways could provide a basis for developing new pain management therapies.

Synthesis and Derivatives

The synthesis of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine typically involves the reaction of piperazine derivatives with acetylating agents. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.

| Synthesis Method | Reagents | Yield (%) |

|---|---|---|

| Acetylation of piperazine | Acetic anhydride, piperazine | 85% |

| N-Methylation | Methyl iodide, potassium carbonate | 75% |

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine on animal models of depression. The results indicated that the compound significantly reduced depressive-like behaviors when administered at specific doses, supporting its potential as an antidepressant .

Case Study 2: Antipsychotic Efficacy

In a clinical trial reported in Neuropsychopharmacology, researchers evaluated the safety and efficacy of this compound in patients with schizophrenia. The findings suggested that it was well-tolerated and showed promise in reducing psychotic symptoms compared to placebo .

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the reaction .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Piperazine Derivatives

The compound’s structural uniqueness lies in its dual piperazine motifs linked by an acetyl group. Below is a comparative analysis with key analogs:

Key Observations :

- Substituent Flexibility : The acetyl linker in the target compound may offer intermediate conformational flexibility compared to rigid aromatic (e.g., pyridyl ) or bulky (e.g., thiadiazole-sulfonyl ) groups.

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase polarity, while trifluoromethylbenzyl enhances hydrophobicity.

Physicochemical Properties :

- Solubility: Ethylene/methylene spacers in quinolone-piperazine hybrids improve aqueous solubility (80+ μM) compared to direct aryl attachments (20 μM) . The acetyl spacer likely offers intermediate solubility.

- pKa : Piperazine nitrogens’ pKa correlates with spacer length. Acetyl-linked derivatives may exhibit pKa ~5–6, similar to ethylene-spaced compounds .

Anticancer Activity :

- Pyridyl-piperazine derivatives (e.g., 4s ) inhibit Smoothened (SMO) receptors in hedgehog signaling. The acetyl group may modulate binding kinetics but requires synergistic moieties for potency, as seen in FLT3 inhibitors .

- Thiadiazole-sulfonyl derivatives (e.g., 4d ) show antibacterial activity, suggesting substituent-dependent efficacy.

Antidiabetic Activity :

- Imidazoline-piperazine hybrids (e.g., PMS 812 ) enhance insulin secretion. The acetyl group lacks the imidazoline ring critical for this activity.

Antifilarial Activity :

- N-Oxides of pyrrolidin-1-yl-carbonyl piperazines (e.g., CDRI Comp. 72/70 ) show inactivity, highlighting the importance of substituent specificity.

Structure-Activity Relationship (SAR) Insights

- Substituent Synergy: Trifluoromethylbenzyl-piperazine requires combined effects with aminoisoquinoline for FLT3 inhibition , suggesting the acetyl group alone may be insufficient for standalone activity.

- Spacer Length: Ethylene/methylene spacers optimize solubility and pKa in quinolone derivatives , while acetyl’s two-carbon linker may balance flexibility and polarity.

- Electronic and Steric Effects : Sulfonyl groups (e.g., ) enhance polarity and antibacterial activity, whereas aromatic substituents (e.g., ) favor receptor binding in cancer targets.

Activité Biologique

1-Methyl-4-(piperazin-1-ylacetyl)piperazine (CAS No. 94012-35-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Structural Characteristics

1-Methyl-4-(piperazin-1-ylacetyl)piperazine features a piperazine ring, which is known for its role in numerous biologically active compounds. The structural formula is:

This compound can be synthesized through reactions involving piperazine derivatives and acetylating agents, typically under controlled conditions to optimize yield and purity.

The biological activity of 1-Methyl-4-(piperazin-1-ylacetyl)piperazine is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for modulating mood and behavior, suggesting potential anxiolytic or antidepressant properties.

Pharmacological Studies

Research indicates that compounds similar to 1-Methyl-4-(piperazin-1-ylacetyl)piperazine exhibit significant pharmacological effects. For instance, a structure-activity relationship (SAR) study on related piperazine derivatives has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM .

Table 1: Inhibitory Activities of Piperazine Derivatives

| Compound | IC50 (μM) | GIC50 (μM) |

|---|---|---|

| Compound 1 | 13–22 | 8–10 |

| Compound 2 | 12 | 14 |

| Compound 3 | >50 | 31 |

This data illustrates the potential of piperazine derivatives in antimicrobial applications.

Cytotoxicity Studies

Additionally, studies on related piperazine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, and colon cancers. For example, a series of benzoyl-substituted piperazines showed notable inhibitory effects on cell proliferation across multiple cancer types .

Table 2: Cytotoxicity of Piperazine Derivatives

| Cell Line | Compound | Cytotoxicity Observed |

|---|---|---|

| HUH7 | 5a | Significant |

| MCF7 | 5b | Significant |

| HCT-116 | 5c | Significant |

These findings suggest that modifications in the piperazine structure can enhance anticancer activity.

Case Studies

A notable case study involved the evaluation of analogs derived from piperazine structures for their ability to inhibit autotaxin, an enzyme linked to cancer progression. The study revealed that specific modifications could lead to enhanced inhibitory potency and reduced cytotoxicity in non-target cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-4-(piperazin-1-ylacetyl)piperazine derivatives, and how are they characterized?

- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For instance, 1-alkylpiperazines react with diazonium salts to form triazenes, as demonstrated in the synthesis of 1-methyl-4-[2-aryl-1-diazenyl]piperazines . Characterization employs proton/carbon-13 NMR, IR spectroscopy, and mass spectrometry. Assignments of piperazine ring shifts are validated against reference compounds . Table 1: Key Characterization Techniques

| Technique | Purpose | Example from Evidence |

|---|---|---|

| NMR | Confirms regiochemistry and substituent positions | Proton shifts in 1-methyl derivatives |

| IR | Identifies functional groups (e.g., C=N stretches) | Triazene bond detection |

| MS | Validates molecular weight and fragmentation patterns | Molecular ion peaks in synthesized triazenes |

Q. How are spectroscopic techniques optimized to resolve structural ambiguities in piperazine derivatives?

- Methodological Answer : Multi-nuclear NMR (e.g., 2D COSY, HSQC) differentiates between regioisomers by correlating proton and carbon shifts. For example, in 1-methyl-4-(1,3-thiazol-2-yl)piperazine, the thiazole proton coupling patterns in 2D NMR resolve substitution ambiguity . IR spectroscopy is calibrated using known piperazine analogs to distinguish acetyl vs. carbonyl groups .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring affect biological activity in therapeutic contexts?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically alter substituents to evaluate potency. For antidiabetic agents like PMS 812 (1-methyl-4-(2',4'-dichlorobenzyl)piperazine), replacing the benzyl group with isobutyl enhances glucose tolerance by 30% in rat models . Computational modeling (e.g., molecular docking) predicts interactions with targets like FLT3 kinase, where the 1-methyl-4-(2-trifluoromethylbenzyl) moiety synergizes with aminoquinoline cores for inhibition .

Q. What strategies resolve contradictions in pharmacological data for piperazine-based inhibitors?

- Methodological Answer : Contradictions (e.g., variable FLT3 inhibition despite shared moieties) are addressed via comparative assays under standardized conditions. For example, HSN285 and HSN325, despite containing the 1-methyl-4-(2-trifluoromethylbenzyl) group, show weak FLT3 activity, prompting reevaluation of synergistic motifs using isothermal titration calorimetry (ITC) to measure binding affinities . Dose-response curves and off-target profiling (e.g., kinase panels) further clarify selectivity .

Q. How do X-ray crystallography and SHELX software elucidate conformational dynamics of piperazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and ring puckering. For 4-(methylsulfonyl)piperazin-1-ium chloride, SHELX refinement reveals a chair conformation (puckering amplitude Q = 0.568 Å) stabilized by hydrogen bonds . SHELXL refines anisotropic displacement parameters, while SHELXE aids in phase resolution for twinned crystals . Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Significance |

|---|---|---|

| Space group | P21/c | Symmetry operations |

| Z' | 0.5 | Asymmetric unit content |

| R-factor | <0.05 | Model accuracy |

Q. What preclinical strategies evaluate pharmacokinetic properties of piperazine compounds?

- Methodological Answer :

- ADME Profiling : Microsomal stability assays (e.g., liver microsomes) measure metabolic half-life. For PMS 847, oral bioavailability is confirmed via LC-MS quantification in plasma after administration .

- Toxicity Screening : Ames tests and hERG channel assays assess genotoxicity and cardiac risks. Piperazine derivatives with nitro groups (e.g., 4-nitrobenzyl analogs) undergo nitroreductase susceptibility testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.